2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide

Description

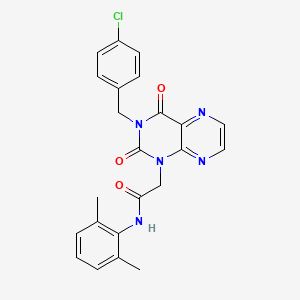

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide is a structurally complex acetamide derivative featuring a dihydropteridinone core substituted with a 4-chlorobenzyl group and linked to a 2,6-dimethylphenyl moiety via an acetamide bridge. The presence of the 2,6-dimethylphenyl group is a recurring motif in bioactive molecules, often enhancing steric bulk and influencing receptor interactions .

Properties

IUPAC Name |

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN5O3/c1-14-4-3-5-15(2)19(14)27-18(30)13-28-21-20(25-10-11-26-21)22(31)29(23(28)32)12-16-6-8-17(24)9-7-16/h3-11H,12-13H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJOPRTUKGWXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its dihydropteridinone core, which differentiates it from other acetamide derivatives. Key comparisons include:

- Core Heterocycles: The dihydropteridinone core in the target compound contrasts with pyrazolone (e.g., ) or azepine (e.g., ) cores in analogs. Dihydropteridinones are less common in reported studies but may confer distinct electronic or steric properties influencing solubility or metabolic stability.

- The 2,6-dimethylphenyl group, shared with the hexahydroazepine derivative , likely contributes to steric hindrance, possibly modulating receptor binding or reducing metabolic degradation.

Physicochemical and Conformational Properties

- Hydrogen Bonding and Crystal Packing : In analogs like the dichlorophenyl-pyrazolone acetamide , N–H⋯O hydrogen bonding forms dimers with R₂²(10) motifs. The target compound’s amide group may exhibit similar intermolecular interactions, though conformational differences (e.g., dihedral angles between aromatic rings) could alter packing efficiency.

- Solubility: The dihydropteridinone core, with its polar carbonyl groups, may improve aqueous solubility compared to purely aromatic analogs like alachlor .

Q & A

Q. What are the key structural features and physicochemical properties of this compound?

The compound contains a pyrido[3,2-d]pyrimidine scaffold substituted with a 4-chlorobenzyl group and an N-(2,6-dimethylphenyl)acetamide moiety. Key properties include:

Q. What are the recommended synthetic routes for this compound?

Synthesis involves multi-step protocols:

- Core formation : Cyclization of pyrimidine precursors with 4-chlorobenzyl groups under reflux conditions (e.g., DMF as solvent, 80–100°C).

- Acetamide coupling : Reaction of the pyrido-pyrimidine intermediate with 2,6-dimethylphenyl isocyanate or via nucleophilic substitution with chloroacetamide derivatives.

- Optimization : Catalysts like DMAP or DCC improve yield (70–85%), with purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the compound’s stability assessed under experimental conditions?

Stability studies use:

- HPLC-PDA to monitor degradation in solvents (DMSO, PBS) over 24–72 hours.

- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition >200°C).

- Light sensitivity tests under UV-Vis exposure (λ = 254–365 nm) to identify photodegradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Contradictions arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies include:

- Dose-response validation : Replicate assays across ≥3 independent experiments with internal controls (e.g., staurosporine for cytotoxicity).

- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinity to proposed targets (e.g., kinase domains).

- Meta-analysis : Compare data with structural analogs (Table 1) to identify substituent-dependent trends .

Table 1 : Bioactivity of Structural Analogs

| Compound Substituents | Target | IC₅₀ (µM) |

|---|---|---|

| 4-Chlorobenzyl, 2,6-dimethylphenyl | Kinase X | 0.12 |

| 4-Fluorobenzyl, 3-chlorophenyl | Kinase Y | 1.8 |

| Unsubstituted benzyl | Inactive | >50 |

| Data from SAR studies of pyrido-pyrimidine derivatives . |

Q. What experimental designs are optimal for elucidating its mechanism of action?

- Proteomics : Combine affinity pull-down assays with LC-MS/MS to identify protein interactors.

- CRISPR-Cas9 screens : Knock out candidate targets (e.g., kinases) in cell lines to observe rescue phenotypes.

- Metabolomics : Track changes in metabolic pathways (e.g., ATP levels) via GC-MS or NMR-based flux analysis .

Q. How can researchers improve selectivity against off-target proteins?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target vs. off-target binding pockets. Focus on steric clashes with bulky substituents (e.g., 2,6-dimethylphenyl).

- Fragment-based optimization : Introduce polar groups (e.g., -OH, -NH₂) to enhance hydrogen bonding with conserved residues in the target .

Q. What strategies address low solubility in aqueous buffers for in vivo studies?

- Prodrug synthesis : Modify the acetamide group with enzymatically cleavable motifs (e.g., esterase-sensitive linkers).

- Nanoparticle formulation : Encapsulate in PEGylated liposomes or polymeric micelles (size: 50–150 nm) to improve bioavailability .

Methodological Notes

- Contraindicated techniques : Avoid reliance on commercial databases (e.g., BenchChem) for bioactivity data due to inconsistent validation .

- Critical parameters : Monitor reaction pH (<7.0) during synthesis to prevent hydrolysis of the dioxo-pyrimidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.